2-Methylcitric acid

Descripción general

Descripción

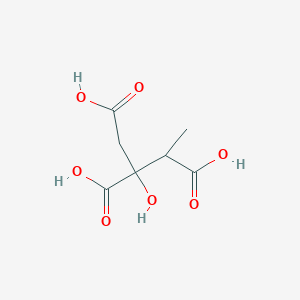

2-Methylcitric acid (MCA) is a tricarboxylic acid derivative formed via the condensation of propionyl-CoA and oxaloacetate, catalyzed by citrate synthase. Structurally, it differs from citric acid by a methyl group at the C2 position (Figure 1). MCA is a critical biomarker in metabolic disorders such as propionic acidemia (PA), methylmalonic acidemia (MMA), and cobalamin (vitamin B12) deficiency .

Métodos De Preparación

Enzymatic Biosynthesis via 2-Methylcitrate Synthase

The enzymatic synthesis of 2-methylcitric acid centers on 2-methylcitrate synthase (2-MCS) , a key enzyme in the this compound cycle of Salmonella typhimurium and related microorganisms . This enzyme catalyzes the condensation of propionyl-CoA and oxaloacetate to form 2-methylcitrate, which is subsequently isomerized and processed into succinate and pyruvate.

Cloning and Overexpression of 2-MCS

The gene encoding 2-MCS (StPrpC) was cloned into the pRSET-C vector and overexpressed in Escherichia coli, yielding a hexahistidine-tagged protein purified via Ni–NTA affinity chromatography . Crystallization trials using microbatch-under-oil methods produced triclinic crystals (space group P1) with unit-cell parameters a = 92.068 Å, b = 118.159 Å, c = 120.659 Å, and angles α = 60.84°, β = 67.77°, γ = 81.92° . These structural insights have informed enzyme engineering efforts to enhance catalytic efficiency.

Substrate Specificity and Kinetic Parameters

2-MCS exhibits a K<sub>m</sub> of 0.8 mM for oxaloacetate and 1.2 mM for propionyl-CoA, with a turnover number (k<sub>cat</sub>) of 12 s<sup>−1</sup> . Unlike citrate synthase, 2-MCS displays strict specificity for propionyl-CoA over acetyl-CoA, minimizing undesired byproducts .

Microbial Fermentation Using Recombinant Strains

Industrial-scale production of this compound leverages engineered microorganisms, as detailed in patent WO2007101866A2 .

Strain Development

Key modifications include:

-

Overexpression of 2-MCS : Recombinant Ralstonia eutropha H16 and Pseudomonas putida KT2440 strains transformed with plasmid-borne prpC genes achieve 2-MCS activities 5–10× higher than wild-type .

-

Knockdown of 2-Methyl-cis-Aconitate Hydratase : Silencing prpD reduces metabolic flux toward 2-methylisocitrate, increasing this compound accumulation .

Fermentation Conditions

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 30°C | Maximizes enzyme activity |

| pH | 7.0–7.5 | Stabilizes 2-MCS |

| Carbon Source | Glycerol (20 g/L) | Enhances propionyl-CoA supply |

| Induction Time | 48–72 h | Peak this compound titer |

Under these conditions, R. eutropha H16 produces 20 g/L this compound in 144 h, with the compound constituting >25% of extracellular metabolites .

Chemical Synthesis and Purification

Chemical routes to this compound involve multi-step organic synthesis, offering an alternative to biological methods.

Synthesis of Trisodium 2-Methylcitrate

Habicht and Schneeberger’s method proceeds via:

-

Condensation of diethyl oxalacetate with ethyl propionate under alkaline conditions.

-

Hydrolysis of the ester intermediate with NaOH, yielding trisodium 2-methylcitrate.

-

Acidification with Dowex 50W-X8 (H<sup>+</sup> form) ion-exchange resin to obtain the free acid.

The crystalline product exhibits a melting point of 145–146°C and a characteristic <sup>1</sup>H NMR doublet at δ = 1.25 ppm (3H, J = 6.8 Hz) .

Challenges in Chemical Synthesis

-

Low Overall Yield : ~30% due to side reactions during ester hydrolysis.

-

Purification Complexity : Chromatographic separation is required to resolve stereoisomers.

Downstream Processing and Analytical Validation

Precipitation as Calcium Salts

Cell-free fermentation broth is treated with 3–5 molar equivalents of CaCl<sub>2</sub>, heated to 80°C, and filtered to collect calcium 2-methylcitrate . Subsequent cation exchange (e.g., Amberlite IR-120) regenerates the free acid with >96% purity .

HPLC Quantification

Reverse-phase HPLC (C18 column, 0.1% H<sub>3</sub>PO<sub>4</sub> mobile phase) elutes this compound at 8.2 min, enabling precise quantification in culture supernatants .

Comparative Analysis of Methods

| Method | Yield (g/L) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Microbial Fermentation | 20 | 96 | High | Moderate |

| Chemical Synthesis | 5 | 99 | Low | High |

| Enzymatic Conversion | 2 | 90 | Medium | Low |

Microbial fermentation dominates industrial production due to superior yields, though chemical synthesis remains valuable for small-scale, high-purity applications.

Análisis De Reacciones Químicas

Role in the Methylcitrate Cycle

The methylcitrate cycle detoxifies propionyl-CoA in bacteria and fungi. 2MCA is a central intermediate in this pathway, undergoing three enzymatic transformations :

This cycle intersects with the citric acid cycle, contributing succinate for energy production and pyruvate for gluconeogenesis .

Enzyme Inhibition and Metabolic Disruption

2MCA inhibits multiple enzymes, disrupting mitochondrial and cytosolic metabolism:

Mitochondrial Targets

-

Citrate synthase () : Competitive inhibition reduces acetyl-CoA entry into the citric acid cycle.

-

Aconitase () : Impairs citrate-to-isocitrate conversion, leading to citrate accumulation.

-

Glutamate dehydrogenase () : Competes with glutamate, reducing α-ketoglutarate production and ATP synthesis.

Cytosolic Effects

-

Phosphofructokinase (50% inhibition at ) : Suppresses glycolysis by allosteric regulation.

-

Acetyl-CoA carboxylase activation : Promotes fatty acid synthesis, potentially contributing to odd-chain fatty acid accumulation.

Pathological Implications in Metabolic Disorders

In propionic and methylmalonic acidemias, 2MCA accumulates due to defective propionyl-CoA metabolism. Its toxicity arises from:

-

Mitochondrial permeability transition (MPT) : Induces Ca²⁺-dependent swelling, dissipating membrane potential and triggering apoptosis.

-

ATP depletion : Reduces oxidative phosphorylation efficiency in glutamate- and pyruvate-supported mitochondria.

-

Diagnostic biomarker : Elevated 2MCA in dried blood spots (reference range: ) improves newborn screening specificity for these disorders.

Structural and Stereochemical Considerations

2MCA exists as (2R,3S)-2-hydroxybutane-1,2,3-tricarboxylate, with a methyl group at C2 altering its enzyme-binding affinity compared to citrate . Its stereochemistry influences interactions with dehydrogenases and lyases, as seen in its selective inhibition of glutamate dehydrogenase over α-ketoglutarate dehydrogenase .

Aplicaciones Científicas De Investigación

Biochemical Interactions

2-Methylcitric acid is known to interact with various enzymes involved in the citric acid cycle and glutamate metabolism. Research indicates that:

- Enzyme Inhibition : 2-MCA acts as a competitive inhibitor for several key enzymes:

- Citrate Synthase : Inhibits the formation of citrate from acetyl-CoA and oxaloacetate.

- Aconitase : Affects the conversion of citrate to isocitrate.

- Isocitrate Dehydrogenase : Inhibits both NAD+-linked and NADP+-linked forms, impacting energy metabolism.

- Phosphofructokinase : Inhibits glycolysis at concentrations as low as 1 mM .

These interactions suggest that elevated levels of 2-MCA can disrupt normal metabolic pathways, particularly in patients with specific metabolic disorders.

Metabolic Disorders

The accumulation of 2-MCA is particularly noted in conditions such as propionic acidemia and methylmalonic aciduria. These disorders are characterized by:

- Neurological Symptoms : Patients often exhibit severe neurological impairments due to disrupted energy metabolism. Studies have shown that 2-MCA impairs mitochondrial respiration supported by glutamate, leading to decreased ATP production and mitochondrial dysfunction .

- Biomarker for Screening : Elevated levels of 2-MCA serve as a biomarker for newborn screening programs aimed at detecting these metabolic disorders early. The quantification of 2-MCA in dried blood spots has improved diagnostic accuracy for propionic and methylmalonic acidemias .

Potential Treatments

Research into therapeutic strategies involving 2-MCA is ongoing. Some areas of focus include:

- Mitochondrial Protection : Given its role in inducing mitochondrial permeability transition, understanding how to mitigate the effects of 2-MCA could lead to protective therapies against mitochondrial dysfunction in affected patients .

- Novel Treatment Approaches : Investigations into cellular therapies, such as fetal progenitor cell transplantation, have shown promise in correcting metabolic imbalances associated with elevated methylmalonic acid levels. These approaches may indirectly address issues related to 2-MCA accumulation .

Case Study Overview

Mecanismo De Acción

El ácido metilcítrico ejerce sus efectos a través del ciclo del metilcitrato, donde está involucrado en la desintoxicación del propionil-coenzima A. El ciclo convierte el propionil-coenzima A en piruvato y succinato, que luego se utilizan en otras vías metabólicas. Las enzimas clave involucradas en este proceso incluyen metilcitrato sintasa, metilcitrato deshidratasa y metilisocitrato liasa .

Compuestos similares:

Ácido cítrico: Un ácido tricarboxílico involucrado en el ciclo del ácido cítrico.

Ácido isocítrico: Un isómero del ácido cítrico involucrado en el ciclo del ácido cítrico.

Ácido metilmalónico: Un compuesto involucrado en el metabolismo de ciertos aminoácidos y ácidos grasos.

Singularidad: El ácido metilcítrico es único debido a su papel específico en el ciclo del metilcitrato, que es distinto del ciclo del ácido cítrico. Está específicamente involucrado en la desintoxicación del propionil-coenzima A, una función que no comparten el ácido cítrico o el ácido isocítrico .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparison

Key Structural Differences :

- MCA’s methyl group alters substrate specificity in enzymatic reactions compared to citric acid .

- MMA lacks the third carboxyl group of MCA, limiting its role in the TCA cycle .

Metabolic Pathway Comparisons

- MCA : Forms in the "methylcitrate cycle" in bacteria (e.g., Ralstonia eutropha) during propionate catabolism . In humans, it accumulates due to propionyl-CoA oxidation defects .

- MMA: Derived from methylmalonyl-CoA, a product of odd-chain fatty acid oxidation and amino acid catabolism. Elevated in MMA and B12 deficiency .

Pathway Inhibition :

Clinical and Diagnostic Comparisons

Biomarker Performance in NBS

Diagnostic Impact:

- Adding MCA to NBS algorithms improved positive predictive value (PPV) from 8.7% to 64.3%, reducing false referrals .

- MMA alone lacks specificity for distinguishing B12 deficiency from PA/MMA .

Toxicity Profiles

- MCA : Induces mitochondrial permeability transition pore (mPTP) opening, leading to ATP depletion and apoptosis in neurons .

- MMA : Primarily associated with renal tubular damage and metabolic acidosis, with less direct neurotoxicity .

Analytical Method Comparison

Advancements : Dual derivatization (e.g., DAABD-AE) enhances MCA detection in DBS by improving chromatographic retention and MS sensitivity .

Actividad Biológica

2-Methylcitric acid (2MCA) is a tricarboxylic acid derivative that plays a significant role in various metabolic pathways, particularly in relation to certain metabolic disorders. This article explores its biological activity, mechanisms of action, and implications in human health, particularly in conditions such as propionic acidemia and methylmalonic aciduria.

Overview of this compound

2MCA is produced in the body through the metabolism of propionyl-CoA and oxaloacetic acid, catalyzed by the enzyme citrate synthase. It exists as two enantiomers, which can affect its biological activity. The compound is primarily noted for its role in the metabolic dysregulation associated with several inborn errors of metabolism.

Enzyme Inhibition

Research indicates that 2MCA acts as an inhibitor of several key enzymes involved in the citric acid cycle and related metabolic pathways:

- Citrate Synthase : Competitive inhibition was observed with a value ranging from 1.5 to 7.6 mM .

- Aconitase : Inhibition was also competitive, although the specific value was not provided.

- Isocitrate Dehydrogenase : Both NAD+ and NADP+-linked forms were inhibited by 2MCA.

- Phosphofructokinase : Exhibited significant inhibition at concentrations around 1 mM .

These inhibitory effects lead to alterations in metabolic flux through the citric acid cycle, potentially causing an accumulation of upstream metabolites such as acetyl-CoA.

Impact on Glutamate Metabolism

2MCA has been shown to impair glutamate metabolism significantly. In studies involving brain mitochondria:

- Inhibition of Glutamate Dehydrogenase : Competitive inhibition occurs at concentrations as low as 0.5 mM, leading to decreased ATP production when glutamate is used as a substrate .

- Mitochondrial Dysfunction : 2MCA induces mitochondrial permeability transition, resulting in a decrease in mitochondrial membrane potential and increased mitochondrial swelling .

These effects are particularly detrimental in patients with propionic and methylmalonic acidemias, where elevated levels of 2MCA correlate with severe neurological symptoms.

Association with Metabolic Disorders

Elevated levels of this compound have been observed in various clinical conditions:

- Propionic Acidemia : Patients exhibit significantly increased serum and cerebrospinal fluid levels of 2MCA due to impaired metabolism of propionyl-CoA .

- Cobalamin Deficiency : Increased synthesis of 2MCA is noted in patients with cobalamin (vitamin B12) deficiency, which can lead to neurological dysfunction due to disrupted energy metabolism .

Case Study: Propionic Acidemia

In a cohort study involving patients diagnosed with propionic acidemia, it was found that:

- Serum levels of this compound ranged from 400 to over 1000 nmol/L, significantly higher than the normal range (60-228 nmol/L) .

- Neurological assessments revealed cognitive deficits correlated with elevated 2MCA levels.

Case Study: Cobalamin Deficiency

Another study assessed patients with confirmed cobalamin deficiency:

- The average serum level of 2MCA was reported at around 800 nmol/L, compared to normal subjects who averaged around 150 nmol/L.

- Cognitive assessments indicated a direct correlation between high levels of 2MCA and neurological impairment.

Summary Table of Biological Activities

| Enzyme/Pathway | Effect of this compound | K_i Value (mM) |

|---|---|---|

| Citrate Synthase | Competitive inhibition | 1.5 - 7.6 |

| Aconitase | Competitive inhibition | Not specified |

| Isocitrate Dehydrogenase | Competitive inhibition | Not specified |

| Phosphofructokinase | Significant inhibition | ~1 |

| Glutamate Dehydrogenase | Competitive inhibition | ~0.5 |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 2-methylcitric acid in biological samples, and how can their limitations be addressed?

- Methodology : Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF/MS) is widely used due to its sensitivity for detecting low-abundance metabolites like 2-MCA. However, suboptimal peak shapes and ion suppression can affect quantification accuracy. To mitigate this:

- Use isotopic internal standards (e.g., deuterated analogs) to correct for matrix effects .

- Validate linearity (R² > 0.98) and recovery rates (100 ± 15%) across physiological and pathological concentration ranges .

- Optimize chromatographic conditions (e.g., pH, column type) to improve peak resolution for 2-MCA and co-eluting compounds .

Q. How is 2-MCA integrated into microbial propionate metabolism, and what experimental approaches confirm its role?

- Methodology : The methylcitric acid cycle converts propionyl-CoA to pyruvate via 2-MCA intermediates. To validate this pathway:

- Perform metabolomic profiling using capillary electrophoresis-mass spectrometry (CE-MS) to detect 2-MCA accumulation in microbial cultures grown on propionate .

- Assay methylcitrate synthase (MCS) activity in cell lysates using spectrophotometric methods to measure CoA release during citrate condensation .

- Compare wild-type strains with acnM (2-methylisocitrate dehydratase) knockout mutants; disrupted mutants show increased 2-MCA accumulation due to blocked downstream flux .

Q. What are the best practices for preparing biological samples (e.g., blood, microbial cultures) for 2-MCA analysis?

- Methodology :

- For dried blood spots (DBS), use dual derivatization (e.g., butylation and oximation) to stabilize 2-MCA and prevent degradation during storage .

- In microbial cultures, quench metabolism rapidly (e.g., cold methanol/water mixtures) to arrest enzymatic activity and preserve 2-MCA levels .

- Centrifuge samples at 4°C to remove cellular debris and filter supernatants (0.22 µm) before LC-MS analysis to avoid column contamination .

Advanced Research Questions

Q. How can metabolic engineering enhance 2-MCA production in microbial hosts, and what in silico tools guide strain optimization?

- Methodology :

- Use genome-scale metabolic models (e.g., RehMBEL1391 for Ralstonia eutropha) to simulate flux distributions and identify knockout targets. For example, disrupting acnM redirects flux toward 2-MCA synthesis while reducing carbon loss via competing pathways .

- Validate predictions by constructing knockout strains via CRISPR-Cas9 and measuring 2-MCA titers in bioreactors under controlled pH (6–8) and C/N ratios .

- Apply flux balance analysis (FBA) to predict optimal growth conditions and gas mixtures (H₂/O₂/CO₂) for lithoautotrophic 2-MCA production .

Q. How can contradictory data on 2-MCA’s role in metabolic disorders be resolved?

- Methodology :

- Cross-validate findings using orthogonal techniques. For instance, combine LC-MS quantification of 2-MCA in patient plasma with enzymatic assays (e.g., MCS activity in fibroblasts) to distinguish primary metabolic defects from secondary biomarker fluctuations .

- Perform longitudinal studies to correlate 2-MCA levels with clinical phenotypes (e.g., propionic acidemia severity) and adjust for confounding factors like diet or co-medications .

- Use multivariate statistical models (e.g., PCA or PLS-DA) to identify co-varying metabolites (e.g., methylmalonic acid) that may mask 2-MCA’s diagnostic specificity .

Q. What bioinformatics strategies are effective for predicting enzymes involved in 2-MCA cycling in understudied microorganisms?

- Methodology :

- Perform homology searches (BLASTp) using known MCS or PrpD (2-methylcitrate dehydratase) sequences as queries to identify orthologs in microbial genomes .

- Use structural modeling tools (e.g., AlphaFold) to predict active-site residues and substrate specificity of candidate enzymes. Validate predictions via site-directed mutagenesis and activity assays .

- Analyze transcriptomic data under propionate stress to identify co-expressed genes (e.g., acyl-CoA synthetases) that may participate in 2-MCA pathway regulation .

Q. How can multi-omics data (proteomic, metabolomic) be integrated to study 2-MCA dynamics in complex systems?

- Methodology :

- Apply constraint-based modeling (e.g., COBRA Toolbox) to integrate metabolomic profiles (2-MCA levels) with proteomic data (enzyme abundances) and predict pathway activity .

- Use network analysis (e.g., Cytoscape) to map 2-MCA-associated nodes (enzymes, transporters) and identify regulatory hubs via centrality metrics (e.g., betweenness) .

- Validate hypotheses using targeted proteomics (e.g., SRM-MS) to quantify key enzymes (e.g., MCS) under varying metabolic conditions .

Q. Methodological Best Practices

- Reproducibility : Document experimental conditions (pH, temperature, strain genotype) in detail, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for method transparency .

- Data Reporting : Include raw data (e.g., chromatograms, flux values) in supplementary materials and normalize results to internal controls (e.g., cell growth rate) for cross-study comparisons .

- Ethical Compliance : For clinical studies, follow ICMJE standards for metabolite data anonymization and declare conflicts of interest .

Propiedades

IUPAC Name |

2-hydroxybutane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O7/c1-3(5(10)11)7(14,6(12)13)2-4(8)9/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOXCRMFGMSKIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30863685 | |

| Record name | 2-Methylcitric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methylcitric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000379 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6061-96-7 | |

| Record name | 2-Methylcitric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6061-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylcitric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006061967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylcitric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylcitric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000379 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.